molecular formula C10H8O5 B15069328 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one CAS No. 63542-39-2

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one

Cat. No.: B15069328
CAS No.: 63542-39-2
M. Wt: 208.17 g/mol
InChI Key: YCWXVXKGTYLDQL-UHFFFAOYSA-N
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Description

4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one is a multi-hydroxylated coumarin derivative offered as a high-purity chemical for research applications. Coumarins are a prominent class of compounds studied for their diverse biological activities. The specific substitution pattern on this compound, featuring three hydroxy groups and a methyl group, makes it a molecule of interest for several research areas. In pharmacological research, structurally similar hydroxycoumarins have been investigated for their potential to inhibit molecular targets such as Myeloid cell leukemia-1 (Mcl-1), a protein that regulates apoptosis and is a validated target in cancer therapy . The catechol group (two adjacent hydroxy groups) present in this compound is often a key structural feature for such inhibitory activity . Furthermore, hydroxycoumarin derivatives are frequently explored for their anti-inflammatory properties, with studies showing they can significantly reduce inflammation in models like carrageenan-induced paw edema, potentially through interactions with enzymes like cyclooxygenase-2 (COX-2) . The presence of multiple hydroxy groups also suggests potential for use in developing metal-ion sensors or fluorescent probes, as the flexible and hydrogen-bond-capable structure of such molecules allows them to act as effective linkers or recognition sites . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63542-39-2

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

4,7,8-trihydroxy-5-methylchromen-2-one

InChI

InChI=1S/C10H8O5/c1-4-2-6(12)9(14)10-8(4)5(11)3-7(13)15-10/h2-3,11-12,14H,1H3

InChI Key

YCWXVXKGTYLDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One and Its Analogues

De Novo Synthetic Routes for the 2H-Chromen-2-one Scaffold

The fundamental structure of these compounds, the 2H-chromen-2-one (or coumarin) scaffold, is typically constructed through several established synthetic routes. These methods allow for the creation of a wide variety of coumarin (B35378) derivatives by selecting appropriate starting materials.

Condensation reactions are a cornerstone of coumarin synthesis, involving the joining of two molecules with the elimination of a smaller molecule, such as water. Several classic name reactions are employed to form the 2H-chromen-2-one ring system. eurekaselect.comnews-medical.net

Pechmann Condensation : This is a widely used method that involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net For instance, the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) is a common route to produce 7-hydroxy-4-methylcoumarin. kjscollege.com

Knoevenagel Condensation : This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, often catalyzed by a base like piperidine. kjscollege.comnih.gov

Perkin Reaction : This method involves the reaction of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding salt.

Kostanecki-Robinson Reaction : This is a method for synthesizing chromones, but can be adapted for coumarin synthesis.

These condensation reactions provide versatile pathways to the basic coumarin scaffold, which can then be further functionalized. eurekaselect.comnews-medical.net

Once the basic coumarin scaffold is in place, specific functional groups, such as hydroxyl (-OH) and methyl (-CH₃) groups, must be introduced at precise positions on the ring to create 4,7,8-trihydroxy-5-methyl-2H-chromen-2-one and its analogues. This requires regioselective reactions that target specific carbon atoms.

Hydroxylation: The introduction of hydroxyl groups onto the coumarin ring is a key step. This can be achieved through various methods, including electrophilic substitution reactions. The directing effects of existing substituents on the ring play a crucial role in determining the position of the new hydroxyl group.

Methylation: Methyl groups can be introduced onto the aromatic ring or on the hydroxyl groups (O-methylation).

C-Methylation: The direct addition of a methyl group to a carbon atom on the ring can be accomplished using reagents like methyl iodide in the presence of a suitable catalyst. C-methyltransferases are enzymes that can catalyze this type of reaction biologically. nih.gov

O-Methylation: The conversion of a hydroxyl group to a methoxy (B1213986) group (-OCH₃) is a common modification. This is often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. O-methyltransferases (OMTs) are enzymes that play a significant role in the biosynthesis of methylated coumarins in nature. researchgate.netnih.gov

The following table summarizes some common condensation reactions for coumarin synthesis:

Reaction Name Reactants Catalyst/Conditions Product Type
Pechmann Condensation Phenol, β-Ketoester Acid (e.g., H₂SO₄) Substituted Coumarins
Knoevenagel Condensation Salicylaldehyde, Active Methylene Compound Base (e.g., Piperidine) 3-Substituted Coumarins

Semisynthetic Modifications of Natural Precursors to Obtain this compound Derivatives

Nature provides a rich source of coumarin compounds that can be used as starting materials for the synthesis of more complex derivatives. This semisynthetic approach can be more efficient than starting from simple chemical building blocks. Naturally occurring coumarins, which can be isolated from various plants, often possess a basic coumarin skeleton that can be chemically modified. nih.gov

For example, a naturally occurring coumarin with a hydroxyl group at a specific position can be isolated and then subjected to further hydroxylation, methylation, or other functional group interconversions to yield the desired this compound or its analogues. This approach leverages the chemical complexity already present in natural products.

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a significant shift towards more environmentally friendly chemical processes. The principles of green chemistry are increasingly being applied to the synthesis of coumarins to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.comnews-medical.netresearchgate.net

Green chemistry approaches in coumarin synthesis include:

Microwave-assisted synthesis : Microwave irradiation can significantly reduce reaction times and improve yields for condensation reactions like the Knoevenagel and Pechmann condensations. kjscollege.com

Ultrasound-assisted synthesis : Sonochemistry can also accelerate reaction rates and improve efficiency. kjscollege.com

Use of greener solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. eurekaselect.comnews-medical.netresearchgate.net Polyethylene glycol (PEG) has also been used as a greener solvent medium. kjscollege.com

Solvent-free reactions : Conducting reactions without a solvent can reduce waste and simplify purification. eurekaselect.comnews-medical.netresearchgate.net

Use of solid acid catalysts : Replacing corrosive liquid acid catalysts like sulfuric acid with reusable solid acid catalysts can make the process more environmentally friendly.

These green methods are being successfully applied to the classical condensation reactions used for coumarin synthesis, making the production of compounds like this compound more sustainable. eurekaselect.comnews-medical.netresearchgate.net

Advanced Analytical Characterization Techniques for Synthetic this compound and its Analogues

The unambiguous identification and characterization of synthesized coumarin derivatives are crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the molecular structure. They provide information about the number and types of protons and carbon atoms, as well as their connectivity. chemmethod.commdpi.commdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.comeurjchem.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic lactone carbonyl (C=O) group of the coumarin ring and hydroxyl (-OH) groups. chemmethod.comnih.gov

Elemental Analysis : This technique determines the elemental composition of the compound, providing the percentage of carbon, hydrogen, and other elements present. eurjchem.comresearchgate.net

Thin Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the final product. chemmethod.com

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule. eurjchem.comnih.gov

The following table outlines the typical applications of these analytical techniques in the characterization of coumarin derivatives:

Technique Information Provided
¹H-NMR Number and chemical environment of hydrogen atoms.
¹³C-NMR Number and chemical environment of carbon atoms.
Mass Spectrometry Molecular weight and fragmentation patterns.
IR Spectroscopy Presence of functional groups (e.g., C=O, -OH).
Elemental Analysis Elemental composition (C, H, O, N, etc.).
TLC Reaction monitoring and purity assessment.

Biosynthetic Pathways and Natural Occurrence Relevant to 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One

Polyketide Pathway and Related Biosynthetic Routes for Chromones and Coumarins

Unlike the majority of coumarins, which are derived from the shikimate pathway via cinnamic acid, 5-methylcoumarins are theorized to originate from the acetate-malonate pathway, a hallmark of polyketide synthesis. nih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a polyketide chain, which then undergoes cyclization and aromatization to create the characteristic coumarin (B35378) scaffold.

Research on the biosynthesis of the related compound, 4-hydroxy-5-methylcoumarin, in Gerbera hybrida has identified two specific type III polyketide synthases, G2PS2 and G2PS3, as essential for its formation. nih.gov The heterologous expression of these enzymes in tobacco plants led to the production of 4,7-dihydroxy-5-methylcoumarin (B8622344), indicating that a hydroxylation event at the C-7 position is a key step in the pathway. nih.gov

Based on this evidence, a plausible biosynthetic pathway for 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one can be proposed. The biosynthesis would likely initiate with the formation of a 4,7-dihydroxy-5-methylcoumarin intermediate via a polyketide synthase-mediated reaction. Subsequent enzymatic modifications would then be required to introduce the additional hydroxyl group at the C-8 position. This step is likely catalyzed by a specific hydroxylase, such as a cytochrome P450 monooxygenase, which is a common mechanism for the hydroxylation of aromatic compounds in secondary metabolism.

Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound

StepIntermediate/ProductKey Enzyme(s) (Putative)Precursor(s)
1Polyketide Chain FormationPolyketide Synthase (e.g., G2PS2/G2PS3 analogues)Acetyl-CoA, Malonyl-CoA
24,7-dihydroxy-5-methylcoumarinPolyketide Synthase, HydroxylasePolyketide Chain
3This compoundCytochrome P450 Monooxygenase (Hydroxylase)4,7-dihydroxy-5-methylcoumarin

Identification and Isolation Methodologies from Biological Sources

While the natural occurrence of this compound is not well-documented, the methodologies for isolating similar phenolic compounds from biological sources, such as plants and fungi, are well-established. A general workflow for the isolation and identification of this compound would typically involve the following steps:

Extraction: The biological material (e.g., plant leaves, roots, or fungal mycelia) is first dried and ground to a fine powder. This is followed by extraction with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol, to separate compounds based on their solubility.

Fractionation: The crude extracts are then subjected to preliminary separation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or Sephadex.

Purification: The resulting fractions are further purified using more advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to isolate the pure compound.

Structure Elucidation: The chemical structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Enzymatic Biotransformations and Precursor Analysis Relevant to this compound

The study of enzymatic biotransformations can provide valuable insights into the biosynthetic pathways of natural products. For this compound, understanding the enzymes responsible for the hydroxylation steps is crucial. As previously mentioned, cytochrome P450 monooxygenases are strong candidates for catalyzing the hydroxylation of the coumarin ring at the C-7 and C-8 positions.

Precursor analysis, often conducted through feeding experiments with isotopically labeled compounds, is a powerful tool for tracing the origins of a natural product's carbon skeleton. In the context of this compound, feeding a potential host organism with ¹³C-labeled acetate or malonate and subsequently analyzing the NMR spectrum of the isolated compound could definitively confirm its polyketide origin. phcogrev.com Similarly, feeding with a hypothesized intermediate, such as 4,7-dihydroxy-5-methylcoumarin, could help to confirm the later steps in the biosynthetic pathway.

In Vitro Mechanistic Studies of 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One Biological Activities

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition studies are fundamental to understanding the therapeutic potential of a compound. They elucidate how a molecule interacts with an enzyme to reduce its activity, providing insights into its mechanism of action. Key aspects of these studies include identifying the type of inhibition and quantifying the inhibitor's potency.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin (B10506) and dopamine. researchgate.net Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov Structurally related compounds, such as other chroman-4-one derivatives, have demonstrated the ability to inhibit MAO isoforms. For instance, 5-hydroxy-2-methyl-chroman-4-one was identified as a selective, reversible, and competitive inhibitor of human monoamine oxidase B (MAO-B). nih.gov

The mode of inhibition describes how an inhibitor binds to an enzyme.

Competitive Inhibition: The inhibitor binds to the same active site as the natural substrate, directly competing with it. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's shape, reducing its activity regardless of the substrate concentration.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Determining the specific mode of inhibition for 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one against MAO-A and MAO-B would require kinetic assays, typically analyzed using graphical methods like Lineweaver-Burk plots.

Kinetic parameters quantify the potency and efficiency of an enzyme inhibitor.

IC_50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a common measure of inhibitor potency. For example, the related compound 5-hydroxy-2-methyl-chroman-4-one showed an IC_50 value of 3.23 µM for MAO-B and 13.97 µM for MAO-A. nih.gov

K_m (Michaelis constant): This constant represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity between the enzyme and its substrate.

K_i (Inhibition constant): This is a measure of the binding affinity of the inhibitor to the enzyme. A lower K_i value indicates a more potent inhibitor. For competitive inhibitors, K_i represents the dissociation constant of the enzyme-inhibitor complex. The K_i value for 5-hydroxy-2-methyl-chroman-4-one against MAO-B was determined to be 0.896 µM. nih.gov

Table 1: Illustrative MAO-B Inhibition Data for a Related Chromanone Derivative This table presents data for 5-hydroxy-2-methyl-chroman-4-one as a reference, as specific data for this compound is not available.

CompoundTarget EnzymeIC_50 (µM)K_i (µM)Mode of InhibitionReference
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.230.896Competitive nih.gov
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97N/AN/A nih.gov

Lipoxygenase and Cyclooxygenase (COX) Enzyme Inhibition

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like leukotrienes and prostaglandins (B1171923). d-nb.infonih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. researchgate.netnih.gov Various coumarin (B35378) derivatives have been investigated as potential LOX inhibitors. mdpi.com For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a potent inhibitor of soybean lipoxygenase. mdpi.com Flavonoids have also been studied as dual inhibitors of both COX-2 and 5-LOX. d-nb.info

Cholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov Research into amino-7,8-dihydro-4H-chromenone derivatives has revealed compounds with potent and selective inhibitory activity against BChE. nih.gov One such derivative demonstrated competitive inhibition with a K_i value of 0.55 µM, indicating a strong binding affinity for the enzyme. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Coumarin derivatives are among the many classes of natural and synthetic compounds that have been explored as α-glucosidase inhibitors. researchgate.net Kinetic studies on various inhibitors have often revealed mixed or non-competitive modes of inhibition against this enzyme. scielo.br For example, a study on metabolites from Dryopteris cycadina identified a related compound, 3,5,7-trihydroxy-2-(p-tolyl)chorman-4-one, as a potent α-glucosidase inhibitor with an IC_50 value of 133 µM, which was more potent than the standard drug acarbose (B1664774) in that study. nih.gov

Taq DNA Polymerase Inhibition

Research into the specific inhibitory effects of this compound on Taq DNA polymerase is not extensively documented in the current scientific literature. While the broader class of coumarin derivatives has been investigated for antiproliferative activities, including enzyme inhibition, specific data detailing the IC50 values or the nature of the interaction (e.g., competitive, non-competitive) of this particular compound with Taq DNA polymerase are not available. Polyphenolic compounds, a category that includes coumarins, have been noted in some studies to interfere with PCR assays, which may suggest potential interactions with thermostable polymerases like Taq, but direct inhibitory studies on this compound are lacking.

Other Relevant Enzyme Target Interactions

Beyond Taq DNA polymerase, the specific interactions of this compound with other enzyme targets are not well-characterized in published studies. The diverse biological activities reported for the coumarin scaffold, such as anti-inflammatory and antioxidant effects, suggest potential interactions with enzymes central to these pathways, for instance, cyclooxygenases (COX) or lipoxygenases (LOX) in the inflammatory cascade, or enzymes like xanthine (B1682287) oxidase. However, dedicated enzymatic assays to identify and characterize these potential interactions for this compound are required to establish a definitive profile of its enzymatic targets.

Antioxidant Mechanisms at the Molecular and Cellular Level

The antioxidant properties of coumarin derivatives are a significant area of research. nih.govmdpi.com The trihydroxy substitution pattern on the benzene (B151609) ring of this compound suggests a strong potential for antioxidant activity through various mechanisms.

Free Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer, Sequential Proton Loss Electron Transfer)

The capacity of phenolic compounds to scavenge free radicals is attributed to their ability to donate a hydrogen atom or an electron. For coumarins, particularly those with multiple hydroxyl groups, the primary mechanisms are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.govnih.gov

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance. Theoretical studies on related 4,7-dihydroxycoumarin (B595064) derivatives have demonstrated that HAT is a thermodynamically favorable pathway. nih.gov

The SPLET mechanism is often favored in polar solvents. It involves the initial deprotonation of a hydroxyl group to form an anion, which then donates an electron to the free radical. nih.govnih.gov The presence of three hydroxyl groups in this compound, particularly the catechol-like arrangement at C7 and C8, likely enhances its ability to participate in both HAT and SPLET pathways, contributing to potent free radical scavenging. nih.gov The SET-PT mechanism, involving an initial electron transfer from the neutral molecule, is generally considered less favorable for flavonoids and coumarins compared to HAT and SPLET. nih.gov

Table 1: Predominant Free Radical Scavenging Mechanisms for Hydroxycoumarins

Mechanism Description Relevance for this compound
Hydrogen Atom Transfer (HAT) A direct transfer of a hydrogen atom from the antioxidant to a free radical. Highly probable due to the presence of three phenolic hydroxyl groups.
Sequential Proton Loss Electron Transfer (SPLET) The antioxidant is first deprotonated to form an anion, which then transfers an electron to the radical. Likely to be a significant pathway, especially in polar environments.

| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. | Generally considered a less dominant mechanism for this class of compounds. nih.gov |

Metal Ion Chelation Strategies

The ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. These metals can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. While some coumarins possess metal-chelating capabilities, studies on various 2H-chromen-2-one derivatives have indicated a general absence of pronounced Fe²⁺-chelating activity. researchgate.net The specific chelation potential of this compound has not been empirically determined, but the presence of the ortho-dihydroxy (catechol) moiety at the C7 and C8 positions could potentially confer some metal-chelating capacity, a feature known to be effective in other polyphenolic compounds.

Modulation of Endogenous Antioxidant Enzyme Systems

In addition to direct radical scavenging, antioxidants can exert their effects by upregulating the expression of endogenous antioxidant enzymes. A key signaling pathway in this process is the Keap1/Nrf2/ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and activates genes encoding for a suite of cytoprotective proteins, including antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net Various coumarin derivatives have been identified as modulators of this pathway. nih.gov By activating Nrf2, these compounds can enhance the cell's intrinsic defense mechanisms against oxidative stress. It is plausible that this compound could act as an Nrf2 activator, thereby bolstering the cellular antioxidant network, though direct experimental validation is pending.

Anti-inflammatory Signaling Pathway Modulation

Chronic inflammation is implicated in a multitude of diseases and is driven by complex signaling networks. mdpi.com Coumarins have been recognized for their anti-inflammatory properties, which are often mediated through the modulation of these critical pathways. nih.govmdpi.com

The anti-inflammatory effects of various coumarin derivatives have been linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Inhibition of NF-κB activation or its translocation to the nucleus is a key mechanism for suppressing inflammatory responses.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are also crucial in regulating inflammation. Studies on compounds like 6-methylcoumarin (B191867) have shown that they can attenuate inflammation by inhibiting the phosphorylation of these MAPK proteins. mdpi.com

There is also significant crosstalk between the anti-inflammatory and antioxidant pathways. The activation of the Nrf2 pathway, as mentioned previously, not only enhances antioxidant defenses but also exerts potent anti-inflammatory effects, partly by inhibiting the NF-κB pathway. nih.govresearchgate.net Given the established anti-inflammatory profile of the coumarin family, it is highly probable that this compound modulates these interconnected signaling cascades to achieve its anti-inflammatory effects.

Table 2: Potential Anti-inflammatory Signaling Pathways Modulated by Coumarin Derivatives

Signaling Pathway Role in Inflammation Potential Modulation by this compound
NF-κB Master regulator of pro-inflammatory gene expression (e.g., TNF-α, IL-6, COX-2). nih.gov Plausible inhibition of activation, leading to reduced production of inflammatory mediators.
MAPK (ERK, JNK, p38) Regulates the production of inflammatory cytokines and mediators. mdpi.com Potential to suppress the phosphorylation and activation of MAPK proteins.

| Nrf2 | Regulates antioxidant and cytoprotective genes; possesses anti-inflammatory activity. nih.govresearchgate.net | Possible activation, leading to enhanced antioxidant defense and suppression of inflammation. |

Inhibition of Pro-inflammatory Cytokine Production and Release

The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of chronic inflammatory conditions. Numerous coumarin derivatives have demonstrated the ability to suppress the production of these key mediators in various in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

Structurally related dihydroxy-4-methylcoumarins have shown significant inhibitory effects on cytokine release. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) (daphnetin) and its acetylated derivatives have been observed to downregulate the production of TNF-α in LPS-stimulated microglial cells. frontiersin.org Similarly, 6,7-dihydroxy-4-methylcoumarin (4-methylesculetin) significantly reduces the levels of TNF-α, IL-1β, and IL-6 in a dose-dependent manner in RAW 264.7 macrophages. mdpi.com Esculin, the glycoside of esculetin (B1671247), also reduces TNF-α and IL-6 levels in mouse peritoneal macrophages. frontiersin.orgnih.gov Fraxetin (B1674051) has been shown to inhibit inflammation by modulating these cytokines as well. nih.govnih.gov This consistent activity across multiple related structures suggests that the dihydroxy-4-methylcoumarin scaffold is effective at mitigating inflammatory cytokine production. The proposed mechanism often involves the interruption of upstream signaling pathways that control the transcription of these cytokine genes. mdpi.comfrontiersin.orgnih.govmdpi.com

Table 1: Inhibitory Effects of Related Coumarins on Pro-inflammatory Cytokine Production
CompoundCell LineStimulantInhibited CytokinesObserved EffectReference
6,7-dihydroxy-4-methylcoumarinRAW 264.7 MacrophagesLPSTNF-α, IL-1β, IL-6Dose-dependent decrease in cytokine levels. mdpi.com
7,8-dihydroxy-4-methylcoumarinPrimary Rat MicrogliaLPSTNF-αSignificant inhibition of TNF-α production at 100 µM. frontiersin.org
Esculin (Esculetin glucoside)Mouse Peritoneal MacrophagesLPSTNF-α, IL-6Reduced cytokine levels in supernatant. frontiersin.org
FraxetinRatsCarbon TetrachlorideNF-κB/IκBαInhibited inflammation by modulating the NF-κB/IκBα pathway. nih.gov

Interference with Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov

Several dihydroxycoumarin derivatives exert their anti-inflammatory effects by directly interfering with this pathway. Studies on 6,7-dihydroxy-4-methylcoumarin have demonstrated that it can interrupt the degradation of IκB-α and inhibit the phosphorylation of the NF-κB p65 subunit in LPS-treated cells. mdpi.comjcpjournal.org Similarly, daphnetin (B354214) (7,8-dihydroxycoumarin) has been shown to prevent the phosphorylation and degradation of IκBα, thereby hindering the nuclear translocation of NF-κB. frontiersin.orgnih.gov Fraxetin also modulates the NF-κB/IκBα pathway to inhibit inflammation. nih.gov This mechanism effectively shuts down the transcriptional machinery responsible for producing a cascade of inflammatory mediators. The consistent inhibition of NF-κB activation by coumarins with 6,7- and 7,8-dihydroxy substitutions strongly implies a similar potential for this compound.

Modulation of Eicosanoid Biosynthesis Pathways

Eicosanoids, which include prostaglandins (PGs) and leukotrienes (LTs), are potent lipid mediators of inflammation derived from arachidonic acid. acs.orgnih.gov Their synthesis is primarily catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. acs.orgnih.gov Specifically, COX-2 is an inducible enzyme that is significantly upregulated during inflammation and is responsible for producing the prostaglandins that mediate pain and swelling. frontiersin.org

The ability of coumarin derivatives to inhibit these enzymes is a key aspect of their anti-inflammatory activity. Studies have shown that 7,8-dihydroxy-4-methylcoumarin and its derivatives can significantly lower the expression of the COX-2 protein in LPS-stimulated microglial cells, leading to reduced production of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2. frontiersin.orgencyclopedia.pub Likewise, 6,7-dihydroxy-4-methylcoumarin treatment results in the downregulation of both iNOS and COX-2 expression at the mRNA and protein levels. jcpjournal.orgencyclopedia.pub While many coumarins show potent COX-2 inhibition, some have also been investigated as dual inhibitors of both COX-2 and 5-LOX, which would block both prostaglandin and leukotriene synthesis, offering a broader anti-inflammatory effect. researchgate.netnih.govmdpi.com Given that simple hydroxycoumarins have been found to inhibit prostaglandin biosynthesis, it is highly probable that this compound also modulates these pathways. wikipedia.org

Table 2: Modulation of Eicosanoid Pathway Enzymes by Related Coumarins
CompoundEnzyme TargetCell/SystemObserved EffectReference
7,8-dihydroxy-4-methylcoumarinCOX-2Primary Rat Microglia (LPS-stimulated)Significantly lowered COX-2 protein expression. frontiersin.orgencyclopedia.pub
6,7-dihydroxy-4-methylcoumarinCOX-2, iNOSRAW 264.7 Macrophages (LPS-stimulated)Downregulation of COX-2 and iNOS at mRNA and protein levels. jcpjournal.orgencyclopedia.pub
Various Coumarin HybridsCOX-2, 5-LOXIn vitro enzyme assaysIdentified as potent dual inhibitors. researchgate.net
7-HydroxycoumarinProstaglandin SynthetaseGuinea Pig LungInhibition of prostaglandin biosynthesis. wikipedia.org

Mechanisms of Antiproliferative Action in Cellular Models

Induction of DNA Damage and Replication Stress

One of the mechanisms by which antiproliferative agents can induce cancer cell death is through the induction of DNA damage and replication stress. researchgate.net While direct evidence for this compound is unavailable, studies on related coumarins suggest this is a plausible mechanism. For instance, esculetin has been noted to act as a photosensitizer for DNA damage. researchgate.net More directly, the coumarin derivative fraxetin has been shown to downregulate the expression of OGG1 (Oxoguanine Glycosylase), a key enzyme in the DNA base excision repair pathway that removes oxidatively damaged bases. nih.govmdpi.com Downregulation of DNA repair mechanisms can lead to an accumulation of DNA lesions, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that already experience high levels of endogenous replication stress. nih.govmdpi.com

Modulation of Cell Cycle Progression

Disruption of the normal cell cycle is a common strategy for anticancer agents. Numerous studies have demonstrated that dihydroxycoumarins, such as esculetin and fraxetin, can induce cell cycle arrest in various cancer cell lines.

Esculetin has been shown to cause G0/G1 phase arrest in human colon cancer cells and canine mammary gland tumor cells. mdpi.comjcpjournal.org This arrest is often accompanied by the upregulation of cell cycle inhibitors like p53, p21, and p27, and the downregulation of G1/S transition-promoting proteins such as cyclin D1 and cyclin-dependent kinases (CDK2, CDK4). mdpi.comresearchgate.netnih.gov Fraxetin has also been found to induce G0/G1 arrest in hepatocellular carcinoma and non-small-cell lung cancer cells by reducing the expression of cyclin D1, CDK4, and CDK6. nih.govnih.gov Daphnetin, another related compound, similarly blocks cell cycle progression at the G0/G1 transition in mouse T-cells and can induce S-phase arrest in breast cancer cells. frontiersin.orgfrontiersin.orgnih.gov This collective evidence strongly suggests that hydroxycoumarins can effectively halt cancer cell proliferation by interfering with key cell cycle checkpoints.

Table 3: Effects of Related Coumarins on Cell Cycle Progression in Cancer Cell Lines
CompoundCancer Cell LinePhase of ArrestKey Molecular ChangesReference
EsculetinHuman Colon Cancer (LoVo)G0/G1↑ p53, p27, p21; ↓ Cyclin D1 jcpjournal.org
EsculetinHuman Prostate Cancer (PC3)G1↑ p53, p21, p27; ↓ CDK2, CDK4 researchgate.net
FraxetinHepatocellular Carcinoma (Huh7, Hep3B)G0/G1Induces cell cycle arrest. nih.govnih.govnih.gov
FraxetinNon-Small-Cell Lung Cancer (HCC827, H1650)G0/G1↓ Cyclin D1, CDK4, CDK6 nih.gov
DaphnetinHepatocellular Carcinoma (Huh7, SK-HEP-1)G1Inactivation of Wnt/β-catenin signaling. frontiersin.orgmdpi.com
DaphnetinHuman Breast Cancer (MCF-7, MDA-MB-231)S↑ p21; ↓ Cyclin E, CDK2 frontiersin.org

Specific Molecular Target Interactions in Cancer Cell Lines

The antiproliferative activity of hydroxycoumarins is mediated by their interaction with a variety of specific molecular targets and signaling pathways that are often dysregulated in cancer.

Studies on esculetin have identified several direct binding targets. It has been shown to bind to the glycolysis-related enzymes phosphoglycerate kinase 2 (PGK2), glycerol-3-phosphate dehydrogenase (GPD2), and glucose-6-phosphate isomerase (GPI), thereby inhibiting energy metabolism in cancer cells. researchgate.net Furthermore, esculetin can directly bind to Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with the transcription factor Nrf2. This leads to the nuclear accumulation of Nrf2 and the activation of antioxidant response element pathways, which can paradoxically induce an antiproliferative and apoptotic response in pancreatic cancer cells. jst.go.jp Esculetin also modulates numerous signaling pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin, and downregulates the transcription factor Sp1, which controls the expression of proteins like cyclin D1 and survivin. acs.orgnih.govnih.gov

Fraxetin has been identified as a potential inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling node in many cancers. It suppresses IL-6-induced phosphorylation of STAT3, leading to cell cycle arrest and apoptosis in non-small-cell lung cancer cells. It also affects the JNK and PI3K pathways in hepatocellular carcinoma cells. nih.gov

Daphnetin is known to be a protein kinase inhibitor and exerts its anticancer effects by modulating several critical pathways, including PI3K/Akt/mTOR, JAK2/STAT3, and Wnt/β-catenin. frontiersin.orgfrontiersin.org This broad range of molecular interactions highlights the multi-targeted nature of these coumarin compounds, which likely contributes to their potent antiproliferative effects across different cancer types.

Antiviral and Antimicrobial Mechanisms

Coumarin derivatives have demonstrated a wide range of antimicrobial and antiviral activities. The mechanisms underlying these effects are multifaceted and often target specific processes in the life cycle of viruses and bacteria.

Antiviral Mechanisms against Influenza A Virus:

The antiviral effects of coumarins against the influenza A virus are attributed to several mechanisms of action. Research has shown that certain coumarin derivatives can interfere with key stages of the viral replication cycle. nih.gov One of the primary targets is the viral enzyme neuraminidase, which is crucial for the release of newly formed virus particles from infected cells. frontiersin.orgwikipedia.org By inhibiting neuraminidase, coumarins can prevent the spread of the virus to other cells.

Furthermore, some furanocoumarins have been found to inhibit the early stages of the viral replication cycle. nih.gov Studies on isoimperatorin, a natural coumarin, indicate that it can effectively block the neuraminidase protein, thereby inhibiting viral replication. frontiersin.org Another potential mechanism is the inhibition of the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the viral genome.

Antimicrobial Mechanisms against Mycobacterium tuberculosis:

Hydroxycoumarins have shown notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The primary mechanism of action appears to be the disruption of the bacterial cell membrane. nih.govlnppswu.com This membrane damage can lead to the leakage of cellular contents and ultimately, cell death.

In addition to direct membrane damage, coumarins may also interfere with other essential cellular processes in mycobacteria. These can include the inhibition of enzymes crucial for bacterial survival and the disruption of biofilm formation, which is a key factor in the persistence of chronic infections.

Table 1: Antiviral and Antimicrobial Mechanisms of Coumarin Derivatives

Activity Organism Mechanism of Action Key Findings
AntiviralInfluenza A VirusInhibition of NeuraminidasePrevents the release of new virus particles from infected cells. frontiersin.orgwikipedia.org
Inhibition of Viral Replication CycleInterferes with the early stages of viral replication. nih.gov
AntimicrobialMycobacterium tuberculosisCell Membrane DisruptionCauses mechanical damage to the bacterial cell membrane, leading to cell death. nih.govlnppswu.com

Vasorelaxant Activity Mechanisms

Coumarin derivatives have also been investigated for their vasorelaxant properties, which are the basis for their potential use in cardiovascular conditions. The relaxation of vascular smooth muscle is a key process in the regulation of blood pressure.

The primary mechanism underlying the vasorelaxant effect of many coumarin derivatives involves the activation of soluble guanylate cyclase (sGC). nih.gov The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn triggers a cascade of events that result in the relaxation of smooth muscle cells.

Another significant mechanism is the opening of potassium (K+) channels in the cell membrane of vascular smooth muscle cells. nih.gov The outflow of potassium ions from the cell leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes muscle relaxation. Studies on 7-Hydroxycoumarin have specifically highlighted the involvement of K+ channel activation and the inhibition of intracellular Ca2+ mobilization in its vasorelaxant effects. nih.gov

Table 2: Vasorelaxant Mechanisms of Coumarin Derivatives

Mechanism Effect Key Findings
Activation of soluble guanylate cyclase (sGC)Increased production of cGMP, leading to smooth muscle relaxation. nih.govA primary pathway for coumarin-induced vasodilation.
Opening of Potassium (K+) ChannelsHyperpolarization of the cell membrane, reducing calcium influx and causing relaxation. nih.govnih.govContributes significantly to the overall vasorelaxant effect.

Structure Activity Relationship Sar Studies of 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One and Its Analogues

Impact of Hydroxylation Pattern on Biological Activity

The presence and placement of hydroxyl (-OH) groups on the coumarin (B35378) ring are paramount for many of its biological functions, particularly its antioxidant effects. researchgate.net Coumarins lacking hydroxyl groups typically exhibit very low or no antioxidant effectiveness. researchgate.net

The presence of a catechol (ortho-dihydroxy) group, specifically at the C-7 and C-8 positions, is a key structural feature for potent biological activity. This 7,8-dihydroxy configuration is considered ideal for direct scavenging of reactive oxygen and nitrogen species (RONS) and for metal chelation. nih.gov Coumarins featuring this motif are among the most effective scavengers of free radicals. researchgate.net

For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been identified as a highly potent scavenger. researchgate.net This compound also more effectively suppressed neutrophil oxidative metabolism when compared to its isomers, 6,7-dihydroxy-4-methylcoumarin and 5,7-dihydroxy-4-methylcoumarin. nih.gov The fundamental role of the 7,8-dihydroxy groups is crucial for both primary and secondary antioxidant activities in both aqueous and lipid environments. nih.gov This enhanced activity is attributed to the stability of the resulting radical through electron donation from the second ortho-hydroxyl group and the ability to form bidentate complexes with metal ions, which prevents the generation of reactive species. nih.gov

Role of Methyl Substituents in Modulating Activity

Methyl (-CH₃) groups, while seemingly simple, can significantly modulate the biological activity of hydroxycoumarins. A methyl group at the C-4 position is a common feature in many biologically active coumarins. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin is a highly effective antioxidant. researchgate.net The presence of a C-4 methyl substituent has also been suggested as a requirement for potent anti-inflammatory activity in certain coumarin derivatives. researchgate.net

Influence of Substitutions on the Pyrone Ring (C-2, C-3, C-4)

The α-pyrone ring of the coumarin scaffold is a primary site for chemical modification, with substitutions at the C-3 and C-4 positions being particularly influential. nih.govresearchgate.net These positions are often targeted for derivatization to enhance or modify biological activity. mdpi.comresearchgate.net

Functionalization at C-3 is considered crucial for enhancing properties like neuroactivity. researchgate.net Attaching an aromatic group directly at the C-3 position has been shown to confer anti-inflammatory activity. mdpi.com The reactivity at C-3 allows for the introduction of various functional groups, including alkyls and fluorinated moieties, leading to biologically relevant scaffolds. nih.gov

The C-4 position is also a key site for modulation. The 4-hydroxycoumarin (B602359) scaffold is a well-known pharmacophore, forming the basis of anticoagulant drugs. mdpi.comsciepub.com Substitutions at this position can influence antioxidant activity; for example, positions C-3 and C-4 may be involved in the radical adduct formation (RAF) mechanism of radical scavenging. nih.gov The interplay between substituents at C-3 and C-4 is critical, and many potent compounds feature substitutions at both positions. nih.gov

PositionType of SubstitutionImpact on Biological ActivityReference
C-3 Aromatic groupConfers anti-inflammatory activity mdpi.com
C-3 Various functional groups (-OH, -NH₂, halogens, etc.)Crucial for enhancing neuroactivity and other pharmacological properties researchgate.net
C-4 Hydroxyl group (-OH)Core structure for anticoagulant activity; increases peroxide scavenging nih.govmdpi.com
C-3 & C-4 General substitutionsCan be involved in radical adduct formation mechanism for antioxidant activity nih.gov

Effects of Derivatization on Enzyme Inhibition Potency and Selectivity

Derivatization of the basic coumarin structure is a key strategy for developing potent and selective enzyme inhibitors. nih.gov The nature and position of these derivatives determine their interaction with the active sites of specific enzymes.

For instance, dihydroxycoumarins show varied activity against different enzymes; 7,8-dihydroxycoumarin is less active against xanthine (B1682287) oxidase, while it is effective in inhibiting lipoxygenase. nih.gov The acetylation of hydroxyl groups can also have a significant impact; diacetylated 4-methylcoumarins were less effective at inhibiting neutrophil ROS generation than their hydroxylated counterparts. nih.gov Conversely, O-substituted derivatives of chlorinated coumarins have shown proficient activity against cholinesterase enzymes. nih.gov

The introduction of a coumarin moiety to another pharmacophore can dramatically alter its enzyme inhibition profile, sometimes enhancing and other times diminishing its potency and selectivity. In studies on human carbonic anhydrase (hCA) inhibitors, adding a 4-methyl-7-amino coumarinyl group suppressed affinity for the hCA XII isoform, while a coumarin substituted at position 6 regained some inhibitory potency. acs.orgacs.org This demonstrates that the effect of derivatization is highly specific to the target enzyme and the exact structure of the coumarin derivative. acs.orgacs.org Furthermore, developing coumarin-based molecules can lead to highly selective inhibitors for specific enzyme isoforms, such as cytochrome P450 2A6 (CYP2A6). researchgate.net

Coumarin Derivative ClassTarget Enzyme(s)Effect of DerivatizationReference
DihydroxycoumarinsXanthine Oxidase, LipoxygenaseVaried inhibition; depends on hydroxylation pattern nih.gov
Acetylated 4-methylcoumarinsNeutrophil ROS-producing enzymesDecreased inhibitory effect compared to hydroxylated analogues nih.gov
O-substituted chlorinated coumarinsAcetylcholinesterase, ButyrylcholinesteraseProficient inhibitory activity nih.gov
Coumarin-sulfonamide hybridsCarbonic Anhydrase (CA) IsoformsCan suppress or restore inhibitory potency depending on substitution pattern and CA isoform acs.orgacs.org
3-PhenylcoumarinsCytochrome P450 (CYP1) IsoformsCan be designed as selective substrates for different CYP1 enzymes nih.gov

Structural Determinants for Antioxidant Efficacy and Radical Scavenging

The antioxidant capacity of coumarins is strongly dictated by specific structural features, primarily the number and location of hydroxyl groups. nih.govresearchgate.net

The most critical determinant for high antioxidant and radical scavenging activity is the presence of an ortho-dihydroxy (catechol) system. nih.gov Specifically, the 6,7-dihydroxy and 7,8-dihydroxy substitution patterns are considered the ideal structures for direct RONS scavenging and metal chelation. nih.gov This is because the catechol moiety can readily donate a hydrogen atom to a radical, forming a stable semiquinone radical that is resonance-stabilized. nih.gov Furthermore, this arrangement allows for the chelation of transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov

SAR for Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives is a well-documented area of research. For analogs of 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one, the arrangement and nature of substituents on the benzopyran-2-one core are pivotal in defining their activity. Studies on related 7,8-dihydroxy-4-methylcoumarins have provided insights that may be extrapolated to the target compound.

The presence of hydroxyl groups, particularly in an ortho-dihydroxy (catechol) arrangement at the C7 and C8 positions, is often associated with potent antioxidant and anti-inflammatory effects. This is attributed to their ability to scavenge reactive oxygen species (ROS), which are key mediators in the inflammatory cascade. The additional hydroxyl group at the C4 position in this compound could potentially enhance this activity by increasing the molecule's polarity and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

Furthermore, the substitution pattern on the coumarin ring significantly modulates anti-inflammatory activity. For instance, in a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, certain substitutions on the benzylamino moiety led to compounds with anti-inflammatory activity surpassing that of the standard drug, indomethacin (B1671933). nih.gov Specifically, compounds with a 4-nitrobenzylamino or a 3,4,5-trimethoxybenzylamino group at the C6 position demonstrated the highest activity. nih.gov This suggests that the electronic and steric properties of substituents on the periphery of the coumarin scaffold play a crucial role. While these studies were not conducted on the exact 4,7,8-trihydroxy-5-methyl backbone, they underscore the importance of substituent effects on the benzene (B151609) ring of the coumarin nucleus for anti-inflammatory action.

Table 1: SAR for Anti-inflammatory Activity of Coumarin Analogs

Compound/Analog Key Structural Features Observed Anti-inflammatory Activity
6-(4-Nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4-Nitrobenzylamino group at C6 High activity, surpassing indomethacin after 3 hours. nih.gov
6-(3,4,5-Trimethoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 3,4,5-Trimethoxybenzylamino group at C6 High activity, surpassing indomethacin after 3 hours. nih.gov
7,8-dihydroxy-4-methylcoumarin derivatives Ortho-dihydroxy group Generally associated with good antioxidant and anti-inflammatory potential.

SAR for Antiproliferative and Antimicrobial Activity

The structural modifications of the coumarin nucleus also profoundly impact its antiproliferative and antimicrobial properties. Research on various coumarin derivatives has shed light on key SAR principles that are likely relevant to this compound and its analogs.

For antiproliferative activity, the presence and position of hydroxyl groups are critical. Studies on 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) have shown that the introduction of alkyl groups at the C3 position can lead to potent cytotoxic effects against various cancer cell lines. nih.gov A longer n-decyl chain at the C3 position of a 7,8-DHMC scaffold resulted in the most potent activity against K562, LS180, and MCF-7 cells. nih.gov This indicates that lipophilicity and the length of the alkyl substituent at C3 are important determinants for anticancer efficacy. The presence of the 5-methyl group in the target compound could further influence this lipophilicity and steric hindrance, potentially modulating its interaction with cellular targets.

In the context of antimicrobial activity, substitutions at both the C3 and C4 positions of the coumarin ring have been shown to be crucial. arkajainuniversity.ac.in The introduction of bulky and lipophilic groups can enhance antibacterial and antifungal effects. For example, the synthesis of novel coumarin derivatives by reacting 4-hydroxycoumarin with substituted pyrazolones and thiazoles resulted in compounds with significant activity against various microorganisms. scielo.org.za While specific data on 4,7,8-trihydroxy-5-methyl substituted coumarins is limited, these findings suggest that derivatization at the available positions could yield potent antimicrobial agents. The trihydroxy substitution pattern of the target molecule itself may contribute to its antimicrobial potential through mechanisms such as membrane disruption or enzyme inhibition.

Table 2: SAR for Antiproliferative and Antimicrobial Activity of Coumarin Analogs

Compound/Analog Key Structural Features Observed Antiproliferative/Antimicrobial Activity
7,8-dihydroxy-4-methylcoumarins with C3-alkyl chains Long alkyl chain (e.g., n-decyl) at C3 Potent antiproliferative activity against multiple cancer cell lines. nih.gov
4-Hydroxycoumarin derivatives with pyrazolone/thiazole moieties Heterocyclic substitution Significant antibacterial and antifungal activity. scielo.org.za
Coumarin derivatives Substitutions at C3 and C4 Generally important for antimicrobial activity. arkajainuniversity.ac.in

Based on a comprehensive search, detailed computational and theoretical investigation data specifically for the compound This compound are not available in the public domain. Published research accessible through the conducted searches focuses on other coumarin derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate, specific findings for "this compound" that would adhere to the strict outline provided. Creating content for the specified sections—including molecular docking with specific enzymes, DFT-derived thermodynamic properties, HOMO-LUMO energy gaps, and Molecular Electrostatic Potential mapping—would require speculative data falling outside the scope of established scientific literature for this exact molecule.

Computational and Theoretical Investigations of 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One

Molecular Dynamics Simulations for Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgnih.gov This technique can provide detailed insights into the dynamic behavior of a ligand, such as 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one, when interacting with a biological target, typically a protein. chemrxiv.org

The process of running an MD simulation typically involves defining a system containing the protein, the ligand, and a solvent (usually water) in a simulation box. The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov Analysis of these trajectories can reveal important information about the binding mode, the binding free energy, and the key residues involved in the interaction. nih.gov

Hypothetical Application to this compound:

Should this compound be investigated for its interaction with a specific protein target, MD simulations could elucidate its binding stability and dynamics. A hypothetical study might involve the parameters outlined in the table below.

Parameter Description Typical Software/Method
System SetupThe initial coordinates of the ligand-protein complex would be obtained, often from a preceding docking study. The complex would be solvated in a water box with appropriate ions to neutralize the system.GROMACS, AMBER, NAMD
Force FieldA set of parameters to describe the potential energy of the system. For proteins, common force fields include AMBER, CHARMM, and OPLS. For the ligand, parameters would be generated using tools like Antechamber or CGenFF.AMBER, CHARMM, OPLS
Simulation ProtocolThe system would first be minimized to remove steric clashes, followed by a gradual heating to physiological temperature and equilibration under constant pressure and temperature (NPT ensemble). Finally, a production run of a significant length (e.g., 100 ns or more) would be performed to collect data.Steepest Descent, Conjugate Gradient, Berendsen/Parrinello-Rahman barostat, Nosé-Hoover/V-rescale thermostat
Data AnalysisThe resulting trajectory would be analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds over time.VMD, PyMOL, GROMACS analysis tools

Predictive Modeling for Structure-Activity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. sciensage.info These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally determined endpoint. sciensage.info

For a series of related compounds, such as coumarin (B35378) derivatives, QSAR can be a valuable tool to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules. nih.gov The fundamental principle is that the structural features of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity. sciensage.info

The development of a QSAR model involves several key steps:

Data Set Selection: A group of compounds with known activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to create a model that links the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Hypothetical QSAR/QSPR Study Involving this compound:

If this compound were part of a series of coumarin derivatives tested for a particular biological activity (e.g., enzyme inhibition), a QSAR study could be conducted. The table below outlines the types of descriptors that would be relevant.

Descriptor Class Examples Information Provided
1D DescriptorsMolecular Weight, Atom Count, Rotatable Bond CountBasic constitutional properties of the molecule.
2D DescriptorsTopological Indices (e.g., Wiener, Randić), Molecular Connectivity IndicesInformation about the branching and connectivity of the molecule.
3D DescriptorsMolecular Surface Area, Molecular Volume, Shape IndicesDescription of the three-dimensional properties of the molecule.
Physicochemical DescriptorsLogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA)Insights into the molecule's solubility, permeability, and electronic properties.
Quantum-Chemical DescriptorsHOMO/LUMO energies, Dipole Moment, Atomic ChargesDetailed information about the electronic structure of the molecule.

A resulting QSAR model might take the form of an equation that could be used to predict the activity of other trihydroxy-methyl-coumarin isomers or related structures, thereby prioritizing synthetic efforts.

Future Directions and Research Perspectives on 4,7,8 Trihydroxy 5 Methyl 2h Chromen 2 One

Exploration of Novel and Sustainable Synthetic Pathways

Currently, specific synthetic routes for 4,7,8-trihydroxy-5-methyl-2H-chromen-2-one are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign synthesis methods.

Green Chemistry Approaches: Investigation into one-pot synthesis protocols using non-toxic catalysts and solvents would be highly valuable. jsynthchem.com Methodologies such as microwave-assisted synthesis could be explored to shorten reaction times and improve yields. nih.gov

Enzymatic Synthesis: The use of polyketide synthase enzymes, which are involved in the biosynthesis of similar coumarins in plants like Gerbera hybrida, could offer a sustainable and highly specific route to this compound and its derivatives. ebi.ac.uk

Classic Condensation Reactions: Adapting classic coumarin (B35378) syntheses like the Pechmann condensation, Perkin reaction, or von Pechmann reaction using appropriately substituted phenols and β-keto esters as starting materials remains a viable strategy that warrants exploration for this specific substitution pattern.

Advanced Mechanistic Elucidation using High-Throughput Screening and Omics Technologies

Understanding how this compound interacts with biological systems at a molecular level is crucial. High-throughput screening (HTS) and various "omics" technologies offer powerful tools for this purpose.

HTS for Target Identification: Screening the compound against large libraries of validated biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify potential mechanisms of action.

Genomics and Transcriptomics: Techniques like RNA-Seq could reveal changes in gene expression in cells treated with the compound, pointing to the specific cellular pathways it modulates.

Proteomics and Metabolomics: Analyzing the entire protein and metabolite content of treated cells can provide a comprehensive picture of the compound's downstream effects and help identify its molecular targets and any off-target interactions.

Rational Design of Highly Potent and Selective Derivatives Based on SAR and Computational Insights

Systematic modification of the this compound scaffold can lead to derivatives with enhanced potency and selectivity. This process should be guided by structure-activity relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the hydroxyl and methyl groups is a critical first step. For instance, methylation or halogenation at different positions on the coumarin ring can significantly alter biological activity, as seen with other coumarin derivatives. nih.gov The activity of these new compounds would then be systematically evaluated to build a robust SAR model.

Computational Docking: In silico docking studies can predict the binding affinity of this compound and its designed derivatives to the active sites of potential target proteins. researchgate.net This can help prioritize the synthesis of the most promising candidates, saving time and resources.

Table 1: Potential Modifications for SAR Studies

PositionOriginal GroupPotential ModificationsRationale
C4-OHHydroxylMethoxy (B1213986), Ethoxy, HalogenAlter hydrogen bonding capacity and lipophilicity.
C5-CH3MethylEthyl, Trifluoromethyl, PhenylModify steric bulk and electronic properties.
C7-OHHydroxylMethoxy, Acetoxy, GlycosylInfluence solubility and potential for pro-drug strategies.
C8-OHHydroxylMethoxy, Halogen, AminoModulate intramolecular hydrogen bonding and target interactions.

Investigation of Synergistic Effects with Other Bioactive Compounds at the Molecular Level

Combining this compound with other therapeutic agents could lead to synergistic effects, enhancing efficacy or overcoming resistance mechanisms.

Combination with Chemotherapeutics: Given that some coumarins inhibit proteins like Mcl-1, which is involved in cancer cell survival, future studies could explore if this compound can synergize with conventional chemotherapy drugs like taxol. nih.gov

Antimicrobial Synergy: The potential antibacterial or antifungal properties, common to many coumarins, could be tested in combination with existing antibiotics to identify synergistic interactions that could combat drug-resistant microbes. medchemexpress.com

Molecular Mechanism of Synergy: Advanced techniques such as isobologram analysis and molecular docking of both compounds to a common target could be used to elucidate the precise nature of any observed synergistic interactions.

Expanding the Scope of Biological Targets and Pathways for this compound

Research into related coumarin compounds has revealed a wide array of biological activities, suggesting that the therapeutic potential of this compound may be broader than initially anticipated. researchgate.net

Enzyme Inhibition: Many coumarins are known to inhibit enzymes such as carbonic anhydrase, aldose reductase, and various protein kinases. caymanchem.com Screening against a panel of clinically relevant enzymes is a logical next step.

Ion Channel Modulation: Certain flavonoids and related phenolic compounds can modulate the activity of ion channels, which are critical in cardiovascular and neurological function. mdpi.com Patch-clamp studies could determine if this compound has similar effects.

Antioxidant and Anti-inflammatory Pathways: The polyhydroxylated nature of the molecule suggests inherent antioxidant potential. researchgate.net Future research should quantify its ability to scavenge free radicals and modulate inflammatory pathways, for example, by measuring its effect on myeloperoxidase (MPO) activity or thromboxane (B8750289) B2 generation. caymanchem.com

Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantification in Complex Matrices

To support preclinical and further studies, robust analytical methods are required for the detection and quantification of this compound in various samples.

Spectroscopic and Spectrometric Methods: Full characterization using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is fundamental to confirm the structure of synthesized batches. nih.gov

Chromatographic Techniques: Developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods, likely coupled with mass spectrometry (LC-MS), will be essential for quantifying the compound in complex biological matrices like plasma, urine, and tissue homogenates. This is crucial for future pharmacokinetic and pharmacodynamic studies.

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